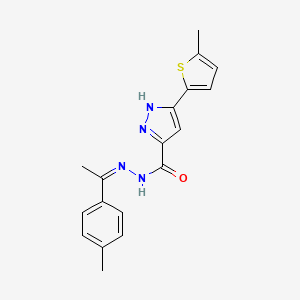

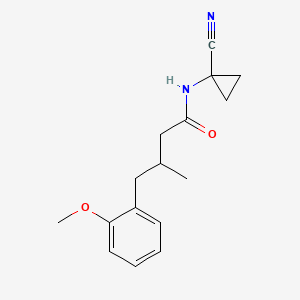

![molecular formula C19H15FN6O3S2 B2552513 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852170-81-1](/img/structure/B2552513.png)

2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex molecule with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, paper discusses 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors, indicating that the incorporation of fluorophenyl groups and acetamide linkages can be significant for biological activity, particularly in the context of thrombin inhibition. Paper explores 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors, which suggests that thiazolyl and pyrimidine moieties are relevant for creating compounds that can inhibit cyclin-dependent kinases, a class of enzymes critical for cell cycle regulation.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimido[4,5-d]pyrimidin core, introduction of the fluorophenyl group, and the final attachment of the thiazolyl acetamide moiety. The papers do not provide a direct synthesis route for this compound, but the methodologies for constructing similar structures could be adapted. For example, the synthesis of related acetamide compounds as described in paper could provide a starting point for developing a synthetic route.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature several key functional groups, including the tetrahydropyrimido[4,5-d]pyrimidin core, a fluorophenyl group, and a thiazolyl acetamide linkage. The presence of these groups suggests potential for interactions with biological targets, such as enzymes or receptors. The X-ray crystallography data from paper on CDK2 inhibitors could provide valuable insights into how similar structures bind to their targets, which could be extrapolated to hypothesize the binding mode of the compound .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The acetamide linkage might be involved in hydrogen bonding, while the fluorophenyl group could engage in aromatic stacking interactions. The thiazolyl group could also contribute to binding affinity through sulfur-related interactions or act as a hinge for conformational flexibility. The chemical reactions of similar compounds, as discussed in the provided papers, can shed light on how such functional groups contribute to the overall reactivity and biological activity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms (such as nitrogen, oxygen, sulfur, and fluorine) would influence its solubility, polarity, and potential for forming hydrogen bonds. The molecular weight and shape could affect its ability to permeate cell membranes and reach intracellular targets. While the papers do not discuss the specific properties of the compound, the properties of related molecules, such as those in paper and , can provide a comparative basis for predicting the behavior of the compound under study.

Scientific Research Applications

Radioligand Development for Imaging

Research into novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , has been pivotal in developing selective ligands for the translocator protein (18 kDa), recognized as an early biomarker for neuroinflammatory processes. Such compounds have been synthesized, evaluated for their potential to bind to the translocator protein, radiolabeled with fluorine-18, and investigated through positron emission tomography (PET) imaging in neuroinflammation models. This research indicates the compound's potential application in neuroinflammatory and neurodegenerative disease imaging, improving diagnosis and monitoring treatment outcomes (Damont et al., 2015).

Antipsychotic Agent Exploration

Compounds with similar chemical frameworks have been explored for their antipsychotic potential. One study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, aiming to find potential antipsychotic agents without the typical interaction with dopamine receptors, which is common in clinically available antipsychotics. This research suggests that modifications to the chemical structure could yield compounds with antipsychotic-like profiles, potentially offering new treatments for psychiatric disorders without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antimicrobial and Anticancer Compound Synthesis

The synthesis of novel heterocycles incorporating the antipyrine moiety, which shares some structural similarities with the compound , has been reported for their antimicrobial activity. Such research efforts underscore the potential of these compounds in developing new antimicrobial agents, addressing the increasing resistance to existing antibiotics (Bondock et al., 2008). Additionally, the synthesis of new compounds with potential anticancer activities has been a focus, suggesting the broader therapeutic applications of these chemical structures (Abu-Melha, 2021).

properties

IUPAC Name |

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6O3S2/c1-25-15-13(17(28)26(2)19(25)29)16(31-9-12(27)22-18-21-7-8-30-18)24-14(23-15)10-3-5-11(20)6-4-10/h3-8H,9H2,1-2H3,(H,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDDAWKMICCQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

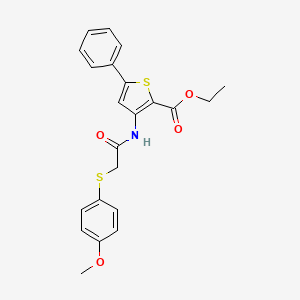

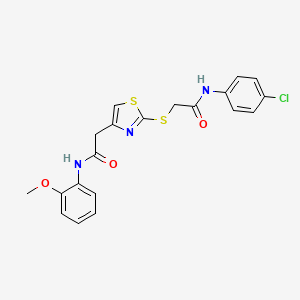

![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)

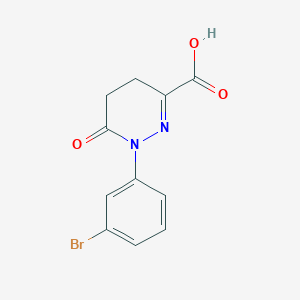

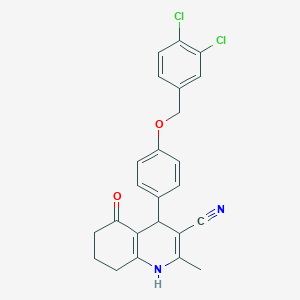

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

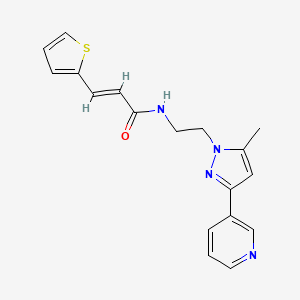

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)